1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride
Description
This compound (CAS: 1443982-05-5) is an imidazo[4,5-c]pyridine derivative substituted at the 1-position with a 4-fluorophenyl group and formulated as a dihydrochloride salt. Its molecular formula is C₁₂H₁₃ClFN₃, with a molecular weight of 253.70 g/mol . The fluorine atom enhances metabolic stability and binding affinity in medicinal chemistry applications, while the dihydrochloride salt improves aqueous solubility for pharmaceutical use .
Properties
IUPAC Name |
1-(4-fluorophenyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3.2ClH/c13-9-1-3-10(4-2-9)16-8-15-11-7-14-6-5-12(11)16;;/h1-4,8,14H,5-7H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOPYQIODAWBKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N(C=N2)C3=CC=C(C=C3)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound “1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride” is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a serine/threonine kinase that acts as an essential component of the MAP kinase signal transduction pathway.
Mode of Action
It is known to interact with its target, mapk14, which plays a crucial role in various cellular processes such as proliferation, differentiation, and stress response.
Biochemical Pathways
The compound’s interaction with MAPK14 influences the MAP kinase signal transduction pathway This pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and response to external stress
Biological Activity
1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride (CAS No. 1443982-05-5) is a heterocyclic compound featuring a fused imidazo-pyridine ring with a fluorophenyl substituent. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. Understanding its biological activity is crucial for developing therapeutic agents.
- Chemical Formula : C12H13ClFN3
- Molecular Weight : 253.71 g/mol
- IUPAC Name : 1-(4-fluorophenyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine; hydrochloride
- Appearance : Powder
- Storage Temperature : Room Temperature
The biological activity of 1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes or modulate receptor activity involved in various disease pathways. This interaction can lead to therapeutic effects such as antimicrobial and anticancer activities.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated its in vitro efficacy against various pathogens. The results showed that the compound could effectively inhibit bacterial growth with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against certain strains of Staphylococcus aureus and Staphylococcus epidermidis .
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.44 |
| Staphylococcus epidermidis | 0.25 | 0.50 |
Anticancer Activity
The compound has also been studied for its anticancer potential. In vitro assays demonstrated that it inhibits cell proliferation in various cancer cell lines. For instance, it showed IC50 values of approximately 7.01 ± 0.60 μM against HeLa cells and 8.55 ± 0.35 μM against NCI-H460 cells .
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 7.01 ± 0.60 |
| NCI-H460 | 8.55 ± 0.35 |
| MCF-7 | 14.31 ± 0.90 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Studies have shown that the introduction of different substituents at specific positions on the imidazo-pyridine core can enhance or diminish its activity against microbial and cancerous cells . For example, the presence of lipophilic groups has been correlated with increased potency.
Case Studies
- Antimicrobial Evaluation : A comprehensive study assessed the antimicrobial efficacy of several derivatives of imidazo-pyridine compounds including the target compound. The findings indicated that modifications at the fluorophenyl position could lead to enhanced activity against resistant strains of bacteria .
- Anticancer Screening : In another investigation focusing on anticancer properties, derivatives were screened for their ability to induce apoptosis in cancer cells. The results highlighted that certain modifications significantly improved the cytotoxic effects compared to the parent compound .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features, molecular formulas, and salt forms of analogs:
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Salt Form |
|---|---|---|---|---|---|
| 1-(4-Fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride | 4-Fluorophenyl | C₁₂H₁₃ClFN₃ | 253.70 | 1443982-05-5 | Dihydrochloride |
| 1-(2-Phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride | 2-Phenylethyl | C₁₄H₁₈ClN₃ | 263.77 | 1427380-69-5 | Dihydrochloride |
| 1-(4-Methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine | 4-Methylphenyl | C₁₃H₁₅N₃ | 213.28 | 1339149-89-1 | Free base |
| 1-Cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride | Cyclopropyl | C₉H₁₂Cl₂N₃ | 263.12 | 1235441-13-0 | Dihydrochloride |
| 4-(4-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine | 4-Fluorophenyl (at C4) | C₁₂H₁₂FN₃ | 217.24 | 7271-09-2 | Free base |
Notes:
- Substituent Effects: The 4-fluorophenyl group in the main compound provides electron-withdrawing properties, enhancing stability compared to the electron-donating 4-methylphenyl analog .
- Salt Forms : Dihydrochloride salts (e.g., main compound) exhibit higher solubility in aqueous media compared to free bases (e.g., 4-methylphenyl analog) .
- Positional Isomerism : The 4-(4-fluorophenyl) isomer (CAS: 7271-09-2) has distinct steric and electronic properties due to substitution at the pyridine ring’s 4-position .
Functional and Application Differences
Pharmaceutical Potential
- The main compound’s dihydrochloride form is prioritized for drug development due to its solubility and stability. It serves as a key intermediate in kinase inhibitor synthesis .
- The 1-cyclopropyl analog (CAS: 1235441-13-0) is explored for its rigid structure, which may enhance target selectivity in neurological disorders .
Commercial Availability
- The main compound and 1-(2-phenylethyl) analog are available in bulk quantities from suppliers like American Elements and CymitQuimica, with purity levels up to 99.999% .
Research Findings and Data Gaps
- Biological Activity: Fluorinated imidazo[4,5-c]pyridines generally show higher receptor-binding affinity than non-fluorinated counterparts, as seen in comparative studies of 4-fluorophenyl vs. phenyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
